p-Toluenesulfonic acid monohydrate

Friedel-Crafts alkylation catalyst selectivity green chemistry

Choose p-TsOH·H₂O over anhydrous PTSA, H₂SO₄, or AlCl₃. Its defined 8–12% water of crystallization ensures consistent acid titer as a non-hygroscopic solid—eliminating the deliquescence of anhydrous PTSA. pKa (~−2.8) delivers sufficient Brønsted acidity for esterification, alkylation, and condensation without the extreme corrosivity of H₂SO₄. The aromatic core provides organic-phase compatibility aliphatic sulfonic acids lack. ACS grade (≥98.5%) certifies Fe ≤0.01%, heavy metals ≤0.001%—essential for API intermediates. High water solubility (670 g/L) enables co-solvent-free aqueous catalysis.

Molecular Formula C7H8O3S.H2O
C7H10O4S
Molecular Weight 190.22 g/mol
CAS No. 6192-52-5
Cat. No. B043110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonic acid monohydrate
CAS6192-52-5
Synonyms4-toluene sulfonate
4-toluenesulfonic acid
4-toluenesulfonic acid ammonium salt
4-toluenesulfonic acid monohydrate
4-toluenesulfonic acid, calcium salt
4-toluenesulfonic acid, copper (2+) salt
4-toluenesulfonic acid, ion (1+)
4-toluenesulfonic acid, lithium salt
4-toluenesulfonic acid, magnesium salt
4-toluenesulfonic acid, potassium salt
4-toluenesulfonic acid, rubidium salt
4-toluenesulfonic acid, silver (+1) salt
4-toluenesulfonic acid, sodium salt
4-toluenesulfonic acid, zinc salt
p-toluene sulfonate
p-toluene sulphonic acid
p-toluenesulfonate
p-toluenesulfonate pyridinium
p-toluenesulfonic acid
para-toluene sulfonate
para-toluenesulfonic acid
Molecular FormulaC7H8O3S.H2O
C7H10O4S
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.O
InChIInChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
InChIKeyKJIFKLIQANRMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Toluenesulfonic Acid Monohydrate (CAS 6192-52-5): Technical Baseline and Procurement Profile


p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, CAS 6192-52-5) is a white crystalline oxonium salt with the molecular formula C₇H₈O₃S·H₂O and molecular weight 190.22 g/mol, classified as a strong organic Brønsted acid . It is the monohydrate form of p-toluenesulfonic acid (PTSA), distinguished from the anhydrous form (CAS 104-15-4) by its defined water of crystallization (typically 8–12% by Karl Fischer titration) . Commercial grades routinely achieve ≥98.5% purity (HPLC or acidimetric titration), with ACS reagent specifications imposing strict impurity limits: ≤0.1% ignition residue, ≤0.3% sulfate, ≤0.01% Fe, ≤0.002% Na, and ≤0.001% heavy metals (as Pb) . The compound exhibits high water solubility (670 g/L at 20°C) and a melting point of 103–107°C (literature) . As a procurement target, p-TsOH·H₂O is an inexpensive, easy-to-handle solid organic acid that serves as a catalyst in esterification, alkylation, condensation, and multicomponent reactions, and as a key intermediate for p-toluenesulfonate salts and tosylate derivatives .

Why p-Toluenesulfonic Acid Monohydrate (CAS 6192-52-5) Cannot Be Replaced by Generic Sulfonic Acids or Anhydrous Forms


Procurement decisions for sulfonic acid catalysts face a critical choice among the monohydrate, anhydrous PTSA, mineral acids (H₂SO₄), alternative sulfonic acids (methanesulfonic acid), and sulfonate salts (sodium xylene sulfonate). Direct substitution is precluded by four factors: (1) Hydration state governs handling safety and catalytic performance—the monohydrate provides a defined, non-hygroscopic crystalline solid with consistent water content (8–12%), whereas anhydrous PTSA is deliquescent and variable in acid titer . (2) Acid strength (pKa ≈ −2.8 to −0.43) is sufficient for Brønsted catalysis but avoids the extreme corrosivity and side-reaction promiscuity of concentrated H₂SO₄ (pKa ≈ −3) or HF [1]. (3) The aromatic toluenesulfonic acid core confers organic-phase compatibility that purely aliphatic sulfonic acids (e.g., methanesulfonic acid) lack, altering reaction kinetics and product distribution [2]. (4) Unlike sulfonate hydrotropes (e.g., sodium xylene sulfonate), the free acid form is required for proton-catalyzed transformations [3]. The evidence that follows quantifies exactly where p-TsOH·H₂O delivers measurable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence for p-Toluenesulfonic Acid Monohydrate (CAS 6192-52-5) vs. Comparators


Side-Product Suppression: Alkylation Selectivity vs. AlCl₃, BF₃, HF, and H₂SO₄

In intermolecular aromatic alkylation with activated alkyl halides, alkenes, or tosylates, p-toluenesulfonic acid monohydrate (TsOH) exhibited minimal formation of undesired side products from transalkylation and polymerization compared to conventional Friedel-Crafts catalysts. The study explicitly states that 'the extent of the formation of undesired products from side reactions such as transalkylation, polymerization, etc. was minimal with the TsOH-catalyzed reaction' relative to AlCl₃, BF₃, HF, and concentrated H₂SO₄ [1].

Friedel-Crafts alkylation catalyst selectivity green chemistry side-reaction suppression

Defined Hydration State: Water Content Control vs. Anhydrous p-Toluenesulfonic Acid

p-Toluenesulfonic acid monohydrate (CAS 6192-52-5) is supplied with a defined water of crystallization content of 8–12% by Karl Fischer titration, whereas anhydrous PTSA (CAS 104-15-4) is deliquescent and lacks a fixed hydration specification . ACS reagent-grade monohydrate further limits ignition residue to ≤0.1%, sulfate to ≤0.3%, Fe to ≤0.01%, Na to ≤0.002%, and heavy metals (as Pb) to ≤0.001% .

reagent handling stoichiometry control Karl Fischer titration catalyst reproducibility

High Aqueous Solubility: 670 g/L vs. Sodium Xylene Sulfonate and Anhydrous PTSA

p-Toluenesulfonic acid monohydrate exhibits a water solubility of 670 g/L at 20°C, enabling high-concentration aqueous-phase catalysis and direct use as a hydrotrope precursor . In contrast, the sodium sulfonate salts used industrially as hydrotropes (e.g., sodium xylene sulfonate, sodium toluenesulfonate) are water-soluble but lack the Brønsted acid functionality required for proton-catalyzed reactions [1]. Anhydrous PTSA, while also highly soluble, is more hygroscopic and less convenient for aqueous applications due to its variable water uptake .

solubility hydrotrope aqueous reaction media formulation compatibility

Catalyst Recoverability and Reusability vs. Non-Recyclable Mineral Acid Catalysts

p-Toluenesulfonic acid monohydrate can be recovered from reaction mixtures and reused, whereas conventional Friedel-Crafts catalysts (AlCl₃, BF₃) and mineral acids (HF, H₂SO₄) are typically consumed or require neutralization and disposal after a single use [1]. The ability to recover and reuse the catalyst, along with minimal environmentally unfriendly waste generation, was explicitly cited as an important advantage of TsOH over other conventional catalysts [1].

catalyst recovery green chemistry process economics waste reduction

Metal Impurity Control: ACS Reagent Grade Specifications vs. Technical Grade Alternatives

ACS reagent-grade p-toluenesulfonic acid monohydrate (Product 402885) meets stringent impurity limits: ignition residue ≤0.1%, sulfate (SO₄²⁻) ≤0.3%, iron (Fe) ≤0.01%, sodium (Na) ≤0.002%, and heavy metals (as Pb) ≤0.001% . Technical or industrial-grade PTSA products typically lack these quantified metal limits or specify higher tolerance ranges. For example, lower-purity grades may contain ≥85% toluene-4-sulfonic acid with up to 12% water and unspecified metal content .

trace metal analysis ACS reagent pharmaceutical intermediate impurity specification

Divergent Product Selectivity vs. ZnBr₂ and FeCl₃ in Quinoline Derivative Synthesis

In sequential reactions of 2-alkynylanilines with ketones, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) as a promoter in EtOH at reflux selectively afforded 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones, while the same starting materials with ZnBr₂ as catalyst under identical conditions gave N-alkenylindole derivatives. With p-TsOH·H₂O and FeCl₃ in toluene at 110°C, 4-substituted quinolines were obtained [1].

divergent synthesis Brønsted acid catalysis heterocyclic chemistry product selectivity

Optimal Application Scenarios for p-Toluenesulfonic Acid Monohydrate (CAS 6192-52-5) Based on Quantified Differentiation


Selective Friedel-Crafts Alkylation Requiring Minimal Side-Product Formation

Use p-TsOH·H₂O as the catalyst when intermolecular alkylation of aromatic nuclei with activated alkyl halides, alkenes, or tosylates demands high target product purity. The catalyst minimizes transalkylation and polymerization side products compared to AlCl₃, BF₃, HF, and H₂SO₄, reducing downstream purification and waste treatment costs [1]. The reaction proceeds under mild conditions in an open atmosphere, and the catalyst is recoverable for reuse, enhancing process economics for multi-batch operations [1].

Pharmaceutical Intermediate Synthesis Requiring Trace Metal Control

Select ACS reagent-grade p-TsOH·H₂O (≥98.5% purity) for applications where metal contamination must be rigorously controlled, such as active pharmaceutical ingredient (API) intermediates or metal-sensitive catalytic cycles. The ACS specification guarantees Fe ≤0.01%, Na ≤0.002%, heavy metals (as Pb) ≤0.001%, and ignition residue ≤0.1%, providing a certified purity profile absent in technical-grade alternatives .

Aqueous-Phase Acid Catalysis and Hydrotrope Precursor Formulations

Leverage the high water solubility of p-TsOH·H₂O (670 g/L at 20°C) for homogeneous acid catalysis in aqueous media without organic co-solvents . For industrial formulations, the free acid form can be neutralized in situ to sodium p-toluenesulfonate, a widely used hydrotrope for solubilizing hydrophobic compounds in aqueous detergent, cosmetic, and cleaning product formulations [2].

Divergent Synthesis of Heterocyclic Scaffolds from Common 2-Alkynylaniline Substrates

Employ p-TsOH·H₂O as a Brønsted acid promoter to selectively access 2,3-dihydroquinolin-4(1H)-one scaffolds from 2-alkynylanilines and ketones, a product class distinct from the N-alkenylindole derivatives obtained with ZnBr₂ under otherwise identical conditions [3]. This divergent selectivity enables efficient exploration of quinoline-based chemical space in medicinal chemistry and library synthesis programs.

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